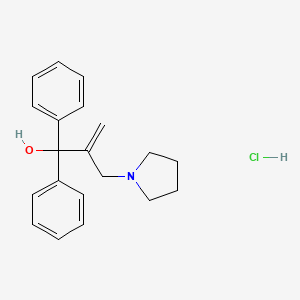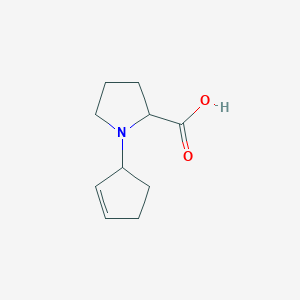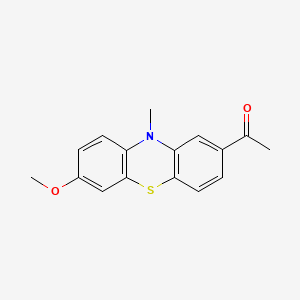![molecular formula C20H38ClN2+ B13733465 triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride CAS No. 19171-43-8](/img/structure/B13733465.png)
triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride is a quaternary ammonium compound. It is known for its role as a phase transfer catalyst, which facilitates the migration of a reactant from one phase into another where the reaction occurs. This compound is widely used in organic synthesis and various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride typically involves a quaternization reaction. This process includes the reaction of triethylamine with benzyl chloride in the presence of a solvent such as acetone. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar quaternization process. The use of acetone as a solvent is preferred due to its ability to lower the reaction temperature and facilitate the recycling of the solvent. This method is efficient, environmentally friendly, and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of alcohols to ketones using hydrogen peroxide.
Substitution: It participates in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of this compound as a catalyst.
Substitution: Typical reagents include alkyl halides and nucleophiles under mild conditions.
Major Products Formed
Oxidation: The major products are ketones when alcohols are oxidized.
Substitution: The products depend on the specific nucleophile and alkyl halide used in the reaction.
Aplicaciones Científicas De Investigación
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride has diverse applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.
Biology: It serves as a surfactant in aqueous solutions, aiding in the study of biological molecules.
Medicine: Its role in facilitating reactions makes it valuable in the synthesis of pharmaceutical compounds.
Industry: It is employed in polymer synthesis and other industrial processes due to its catalytic properties.
Mecanismo De Acción
The mechanism by which triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride exerts its effects involves its function as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. The quaternary ammonium group interacts with the reactants, enabling their migration and subsequent reaction .
Comparación Con Compuestos Similares
Similar Compounds
Benzyltriethylammonium chloride: Similar in structure but with a benzyl group instead of the triethylazaniumyl group.
Tetraethylammonium chloride: Lacks the phenylmethyl group, making it less effective in certain catalytic applications.
Uniqueness
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride is unique due to its specific structure, which enhances its effectiveness as a phase transfer catalyst. The presence of both triethylazaniumyl and phenylmethyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile in various reactions.
Propiedades
Número CAS |
19171-43-8 |
|---|---|
Fórmula molecular |
C20H38ClN2+ |
Peso molecular |
342.0 g/mol |
Nombre IUPAC |
triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C20H38N2.ClH/c1-7-21(8-2,9-3)17-19-13-15-20(16-14-19)18-22(10-4,11-5)12-6;/h13-16H,7-12,17-18H2,1-6H3;1H/q+2;/p-1 |
Clave InChI |
OGRPREOVXSSODB-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CC1=CC=C(C=C1)C[N+](CC)(CC)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


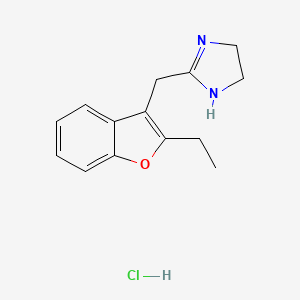
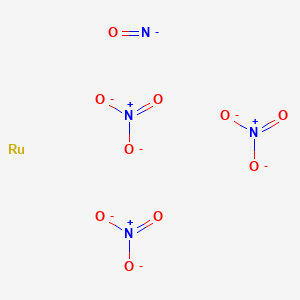

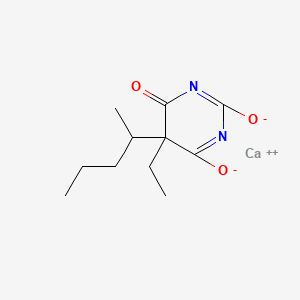
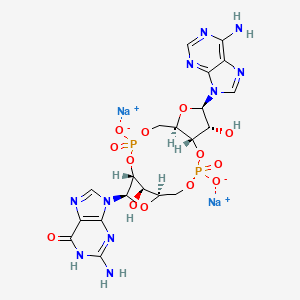

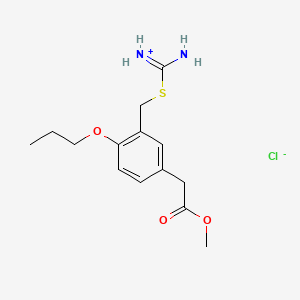
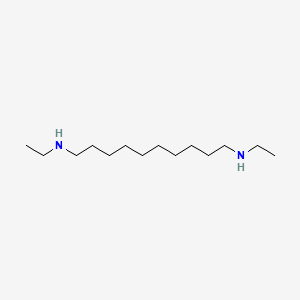
![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)

